![molecular formula C4H9ClN2O B1645283 Piperazin-2-one hydrochloride CAS No. 24123-06-6](/img/structure/B1645283.png)
Piperazin-2-one hydrochloride
Overview
Description
Scientific Research Applications
Pharmacological Properties and Effects
Prazosin Hydrochloride
As a synthetic piperazine derivative, Prazosin Hydrochloride demonstrates hypotensive antiadrenergic properties. It reduces peripheral resistance and relaxes vascular smooth muscles, primarily through its role as a selective adrenergic alpha-1 antagonist. This mechanism, although not completely understood, is leveraged in treating heart failure, hypertension, and several other conditions (Armstrong, 2020).
Serotonin Receptor Agonist
Piperazine derivatives like 1-(m-Chlorophenyl)piperazine (CPP) have shown potent inhibitory effects on [3H]-serotonin binding to rat brain membrane receptors in vitro, indicating their potential as serotonin receptor agonists. This property has implications for understanding the biochemical pathways in the brain and can contribute to developing treatments for various neurological conditions (Fuller et al., 1981).
Therapeutic Applications
Antibacterial Activity
Terazosin hydrochloride, another derivative, has been studied for its antibacterial properties. Research indicates its potential effectiveness against a range of bacteria, showcasing the versatility of piperazine derivatives in medical applications (Kumar, Kumar, & Mazumdar, 2021).
Selective Serotonin Reuptake Inhibitors (SSRIs)
Certain piperazine derivatives have been synthesized to act as SSRIs, potentially with improved adverse reaction profiles compared to existing SSRIs. This research is significant for advancing treatments for depression and other mental health disorders (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Research on Specific Health Conditions
- Cancer Research: Piperazine compounds like 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) have been explored for their potential in inducing apoptosis in cancer cells, particularly in Human Burkitt’s lymphoma cells. Such research highlights the role of piperazine derivatives in oncology (Wang et al., 2009).
properties
IUPAC Name |
piperazin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c7-4-3-5-1-2-6-4;/h5H,1-3H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQSZZGLAJRHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24123-06-6 | |
Record name | Piperazin-2-one hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24123-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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